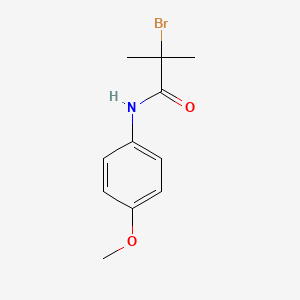

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromo and methoxy groups have been synthesized and characterized in various research contexts, such as antipyrine derivatives, brominated phenols, and methoxybenzenesulphonamides. These compounds have been found to have applications in medicinal chemistry, such as acting as intermediates in the preparation of non-steroidal anti-inflammatory agents or exhibiting cytotoxic properties against cancer cell lines .

Synthesis Analysis

The synthesis of related bromo- and methoxy-containing compounds involves various chemical reactions, including halogenation, methylation, and amide formation. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares structural similarities with the compound of interest, has been described, highlighting the importance of regioselectivity and the use of less hazardous methylating agents . Similarly, the synthesis of brominated and methoxylated benzenesulphonamides has been reported, with a focus on the cytotoxic potential of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction techniques and density functional theory (DFT) calculations. For example, the X-ray structure characterization of antipyrine derivatives revealed that the crystal packing is mainly stabilized by hydrogen bonds and π-interactions . Additionally, the molecular geometry and vibrational frequencies of a novel benzamide derivative were calculated using DFT, showing good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses, including molecular electrostatic potential (MEP) surface maps, Fukui function, and natural bond orbital (NBO) analyses. These studies provide insights into the potential sites for chemical reactions and the overall reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-containing compounds have been investigated through spectroscopic methods and theoretical calculations. Spectroscopic characterization, such as FT-IR and UV-Vis, provides information on the functional groups present and their interactions . DFT calculations have been used to predict properties like HOMO and LUMO energies, thermodynamic properties, and antioxidant activities .

Scientific Research Applications

Conformational Analysis and Spectroscopy

A study conducted by Viana et al. (2017) investigated the electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a compound analogous to paracetamol. The research employed experimental and quantum chemical techniques to analyze the stereochemistry and electronic characteristics of the compound. This work is significant in understanding the physical and chemical properties of similar bromo-substituted propanamides, which can lead to potential applications in various fields, including material science and drug design (Viana, Quintero, Viana, & Moreno-Fuquen, 2017).

Applications in Organic Synthesis

Research by Esteves, Ferreira, and Medeiros (2007) explored the use of bromo-substituted compounds similar to 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide in organic synthesis. They described a method for the radical cyclisation of propargyl bromoethers to produce tetrahydrofuran derivatives, showcasing the compound's potential as a precursor in synthesizing complex organic structures (Esteves, Ferreira, & Medeiros, 2007).

Chemical Transformations and Reactions

A study by Nishio, Koyama, Sasaki, and Sakamoto (2005) focused on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are structurally related to 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide. This research provides insight into the behavior of bromo-substituted propanamides under specific conditions, highlighting their potential for creating novel compounds through photochemical processes (Nishio, Koyama, Sasaki, & Sakamoto, 2005).

properties

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDJDOQCLHECGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)